molecular formula C15H13ClFNO2 B6382108 MFCD18315792 CAS No. 1261944-32-4

MFCD18315792

Cat. No.: B6382108
CAS No.: 1261944-32-4
M. Wt: 293.72 g/mol
InChI Key: NRGKEXZJYBOTJL-UHFFFAOYSA-N
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Description

Based on analogous compounds in the evidence (e.g., heterocyclic frameworks with halogen or trifluoromethyl substituents), it is hypothesized to belong to a class of nitrogen-containing heterocycles, such as pyrrolo-triazines or pyrazolo-pyridines. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

4-(3-chloro-5-hydroxyphenyl)-N-ethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-2-18-15(20)13-4-3-9(7-14(13)17)10-5-11(16)8-12(19)6-10/h3-8,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGKEXZJYBOTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686166
Record name 3'-Chloro-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-32-4
Record name [1,1′-Biphenyl]-4-carboxamide, 3′-chloro-N-ethyl-3-fluoro-5′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261944-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-N-ethyl-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18315792 involves several steps, typically starting with the preparation of the biphenyl core, followed by the introduction of the chloro, fluoro, and hydroxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic substitution reactions: to introduce the chloro and fluoro groups.

    Hydroxylation reactions: to add the hydroxy group.

    Amidation reactions: to form the carboxamide linkage.

Industrial production methods may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often used for purification.

Chemical Reactions Analysis

MFCD18315792 undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD18315792 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD18315792 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Optimization : Replacing chlorine with fluorine in this compound may improve solubility and reduce CYP inhibition, as seen in trifluoromethylated analogs .
  • Data Gaps : Specific synthetic routes and experimental data for this compound are absent in the evidence, necessitating further validation of its properties.

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